5-(6-Methylpyrazin-2-yl)thiazol-2-amine
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Overview
Description
5-(6-Methylpyrazin-2-yl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with a pyrazine ring. This compound is of significant interest due to its potential biological and pharmacological activities. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Methylpyrazin-2-yl)thiazol-2-amine typically involves the reaction of 6-methylpyrazine-2-carboxylic acid with thioamides under specific conditions. One common method includes the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. Techniques such as crystallization, distillation, and chromatography are often employed to obtain the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-(6-Methylpyrazin-2-yl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-(6-Methylpyrazin-2-yl)thiazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 5-(6-Methylpyrazin-2-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
5-(6-Methylpyrazin-2-yl)thiazol-2-amine is unique due to its specific substitution pattern and the combination of pyrazine and thiazole rings.
Properties
Molecular Formula |
C8H8N4S |
---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
5-(6-methylpyrazin-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H8N4S/c1-5-2-10-3-6(12-5)7-4-11-8(9)13-7/h2-4H,1H3,(H2,9,11) |
InChI Key |
KHBPVPAXGBNUCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=N1)C2=CN=C(S2)N |
Origin of Product |
United States |
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